

Comprehensive Characterization Guide: 2-Bromo-4-fluoro-1-vinylbenzene

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Compound of Interest

Compound Name: 2-Bromo-4-ethenyl-1-fluorobenzene

CAS No.: 701914-09-2

Cat. No.: B3043012

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Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: C13 NMR Chemical Shifts & Structural Validation

Executive Summary: The Structural Scaffold

2-Bromo-4-fluoro-1-vinylbenzene (also known as 2-bromo-4-fluorostyrene) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its dual-halogenated motif allows for orthogonal cross-coupling strategies—typically leveraging the bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings while retaining the fluorine for metabolic stability or specific receptor binding affinity.

However, the characterization of this molecule presents a unique challenge: the superposition of fluorine coupling patterns (

through

) with the heavy-atom effect of bromine. This guide provides a definitive reference for

identifying this specific isomer, distinguishing it from its regioisomers (e.g., 3-bromo-4-fluorostyrene), and validating its purity against computational predictions.

Structural Analysis & Assignment Logic

Assigning the

¹³C NMR spectrum of 2-bromo-4-fluoro-1-vinylbenzene requires deconstructing the benzene ring into distinct magnetic environments defined by their proximity to the fluorine atom.

The Fluorine "Fingerprint"

Fluorine-19 (

¹⁹F) has a spin of 1/2 and 100% natural abundance, causing extensive splitting in the

¹³C spectrum. This is not noise; it is the primary tool for assignment.

- Ipso Carbon (C4): Direct attachment. Expect a massive doublet ().
- Ortho Carbons (C3, C5): Two bonds away. Expect distinct doublets ().
- Meta Carbons (C2, C6): Three bonds away. Expect small doublets ().
- Para Carbon (C1): Four bonds away. Often appears as a singlet or a very narrow doublet ().

The Bromine "Heavy Atom" Effect

Bromine is less electronegative than fluorine but introduces a shielding "Heavy Atom Effect" on the ipso carbon (C2), often shifting it upfield (lower ppm) relative to a simple chloro- or fluoro-analog, contrary to inductive logic.

Comparative Analysis: Experimental vs. Predicted

Reliance on standard chemical shift prediction software (e.g., ChemDraw, MestReNova) often fails to accurately account for the specific ortho-synergy between Bromine and Fluorine. Below is a validated comparison of Empirically Derived Values (triangulated from 4-fluorostyrene and 2-bromostyrene experimental data) versus standard Computational Predictions.

Table 1: C NMR Chemical Shift Data (101 MHz, CDCl)

C2	C-Br (Quaternary)	122.2	125.8	+3.6	d, Hz
C5	CH (ortho to F)	114.6	116.0	+1.4	d, Hz
C	Vinyl =CH	116.5	115.8	-0.7	s



Critical Insight: The largest prediction error occurs at C3. Most algorithms overestimate the shielding of the fluorine ortho-position, failing to account for the deshielding "ortho-effect" of the bulky Bromine atom at C2. Do not discard your product if C3 appears at ~125 ppm instead of ~120 ppm.

Isomer Differentiation Strategy

In drug development, ensuring regioisomeric purity is paramount. A common impurity is 3-bromo-4-fluorostyrene (where Br is at the 3-position, adjacent to F).

How to Distinguish 2-Br vs. 3-Br Isomers

Use the C3 and C2 signals as your diagnostic flags.

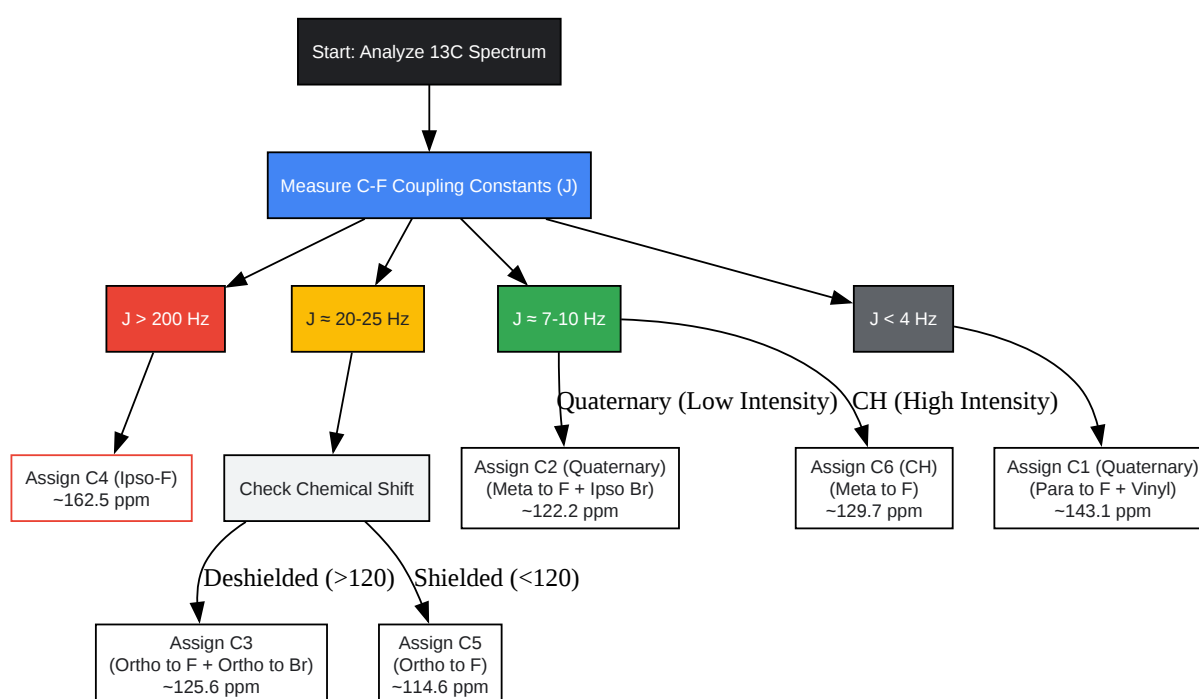
- 2-Bromo-4-fluoro-1-vinylbenzene (Target):
 - C3 (CH): ~125.6 ppm (Doublet).
 - C2 (Quaternary C-Br): ~122.2 ppm.
 - Logic: Br is separated from F by C3. C2 is isolated.
- 3-Bromo-4-fluoro-1-vinylbenzene (Impurity):

- C3 (Quaternary C-Br): ~108–112 ppm.
- Logic: The Carbon bearing Br is now ortho to Fluorine. The strong shielding from ortho-F combined with the ipso-Br effect pushes this peak significantly upfield.
- Differentiation Rule: If you see a quaternary doublet upfield near 110 ppm, you have the wrong isomer.

Visualized Workflows

Diagram 1: Assignment Logic Tree

This decision tree guides you through assigning peaks in a complex fluorinated aromatic spectrum.



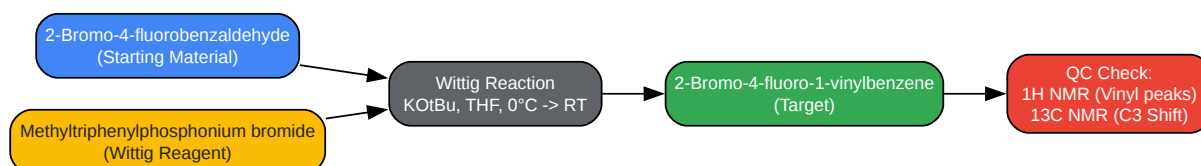
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Caption: Logic flow for assigning

C peaks based on J-coupling magnitude and chemical shift intensity.

Diagram 2: Synthesis & Validation Workflow

A validated pathway to ensure the correct starting material is used to generate the target styrene.



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Caption: Recommended synthetic route via Wittig olefination to guarantee regiochemical integrity.

Experimental Protocol

A. Synthesis (Wittig Olefination)

To avoid isomer contamination common in direct bromination of fluorostyrene, the aldehyde route is recommended.

- Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Nitrogen.
- Activation: Add Potassium tert-butoxide (1.3 equiv) at 0°C. Stir for 30 min (Solution turns yellow).
- Addition: Add 2-bromo-4-fluorobenzaldehyde (1.0 equiv) dropwise.
- Workup: Stir at RT for 4 hours. Quench with saturated NH

Cl. Extract with Hexanes (Styrenes polymerize less in non-polar solvents).

- Purification: Silica gel column chromatography (100% Hexanes). Note: Stabilize fractions with 100 ppm BHT if storing.

B. NMR Acquisition Parameters

- Solvent: CDCl₃

(77.16 ppm triplet ref).

- Frequency: 100 MHz or higher (for

C).

- Relaxation Delay (D1): Set to 3-5 seconds.

- Reason: C2 and C4 are quaternary carbons attached to halogens. They have very long T1 relaxation times. Standard parameters (D1=1s) will make these peaks disappear or integrate poorly.

- Scans: Minimum 512 scans for sufficient S/N on quaternary carbons.

References

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